molecular formula C8H14O8 B034025 (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid CAS No. 105369-74-2

(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid

Cat. No. B034025
CAS RN: 105369-74-2
M. Wt: 238.19 g/mol
InChI Key: ZHQPRSWAKSLIDY-FBXMPTEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid, commonly known as D-threo-1,4-dimethyl-2,3,4,5-tetrahydroxypentane-1-carboxylic acid, is a naturally occurring sugar derivative. This molecule has been of great interest to researchers due to its unique chemical structure and potential applications in various fields such as medicine, agriculture, and food industry.

Mechanism of Action

The exact mechanism of action of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid in lab experiments include its availability, stability, and ease of synthesis. However, its limitations include its high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammatory disorders. Another direction is to explore its applications in the food industry as a sweetener or flavor enhancer. Additionally, further studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid can be achieved through several methods. One of the most common methods is the enzymatic synthesis using aldolase enzymes. This method involves the condensation of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate in the presence of aldolase enzymes to form the desired molecule.

Scientific Research Applications

(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, this molecule has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a chiral building block in the synthesis of various pharmaceuticals.

properties

CAS RN

105369-74-2

Product Name

(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid

Molecular Formula

C8H14O8

Molecular Weight

238.19 g/mol

IUPAC Name

(2S,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C8H14O8/c9-2-4(11)5(12)6-3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8+/m1/s1

InChI Key

ZHQPRSWAKSLIDY-FBXMPTEYSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O

SMILES

C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O

Canonical SMILES

C1C(C(OC1(C(=O)O)O)C(C(CO)O)O)O

synonyms

3-Deoxy-β-D-manno-2-octulofuranosonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.